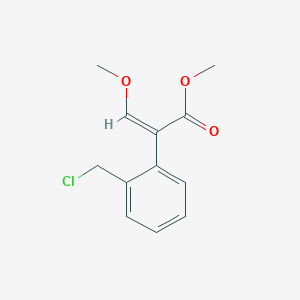
Methyl2-(2-(chloromethyl)phenyl)-3-methoxyacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (Z)-2-[2-(chloromethyl)phenyl]-3-methoxyprop-2-enoate is an organic compound that belongs to the class of esters Esters are commonly found in various natural and synthetic substances and are known for their pleasant aromas
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (Z)-2-[2-(chloromethyl)phenyl]-3-methoxyprop-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions may include:
Reagents: Carboxylic acid, methanol, acid catalyst (e.g., sulfuric acid)
Conditions: Reflux, removal of water by a Dean-Stark apparatus
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl (Z)-2-[2-(chloromethyl)phenyl]-3-methoxyprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH) or other nucleophiles under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (Z)-2-[2-(chloromethyl)phenyl]-3-methoxyprop-2-enoate depends on its specific application
Binding to enzymes or receptors: Modulating their activity.
Participating in chemical reactions: Acting as a reactant or catalyst.
Comparison with Similar Compounds
Similar Compounds
- Methyl (Z)-2-[2-(bromomethyl)phenyl]-3-methoxyprop-2-enoate
- Methyl (Z)-2-[2-(iodomethyl)phenyl]-3-methoxyprop-2-enoate
Biological Activity
Methyl 2-(2-(chloromethyl)phenyl)-3-methoxyacrylate is an organic compound recognized for its significant biological activity, particularly as a fungicide. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.
- Molecular Formula : C₁₂H₁₃ClO₃
- Molecular Weight : 240.68 g/mol
- Functional Groups : Methoxyacrylate and chloromethyl substitution on the phenyl ring.
The presence of the methoxyacrylate group is crucial for its biological efficacy, particularly in agricultural applications as a fungicide. The compound's structure allows it to undergo various chemical transformations, enhancing its versatility in organic synthesis and medicinal chemistry .
Research indicates that methyl 2-(2-(chloromethyl)phenyl)-3-methoxyacrylate operates primarily by disrupting the mitochondrial electron transport chain in fungal cells. This mechanism is similar to that of other strobilurin analogues, leading to impaired ATP production and ultimately cell death . The compound binds to specific sites within the electron transport chain, inhibiting essential metabolic processes which are critical for fungal survival.
Antifungal Activity
The antifungal properties of methyl 2-(2-(chloromethyl)phenyl)-3-methoxyacrylate have been evaluated against various fungal pathogens. Its efficacy is attributed to its structural similarities with established fungicides, suggesting a broad spectrum of activity against fungi.
| Fungal Pathogen | Efficacy | Mechanism |
|---|---|---|
| Fusarium spp. | High | Disruption of mitochondrial function |
| Aspergillus spp. | Moderate | Inhibition of ATP synthesis |
| Botrytis cinerea | High | Electron transport chain interference |
Case Studies and Research Findings
- Fungicidal Efficacy : A study demonstrated that methyl 2-(2-(chloromethyl)phenyl)-3-methoxyacrylate exhibited significant antifungal activity against Fusarium oxysporum, with a minimum inhibitory concentration (MIC) significantly lower than that of conventional fungicides .
- Field Trials : In agricultural settings, field trials showed that this compound provided effective control over Botrytis cinerea, achieving over 80% control at recommended application rates .
- Comparative Studies : Comparative studies with other methoxyacrylate derivatives revealed that methyl 2-(2-(chloromethyl)phenyl)-3-methoxyacrylate consistently outperformed several other compounds in terms of both efficacy and safety profiles .
Synthesis and Industrial Application
The synthesis of methyl 2-(2-(chloromethyl)phenyl)-3-methoxyacrylate is noted for its simplicity, low cost, and high yield, making it suitable for industrial production. The synthesis typically involves multiple steps starting from readily available raw materials, followed by reactions such as condensation and chlorination .
Properties
Molecular Formula |
C12H13ClO3 |
|---|---|
Molecular Weight |
240.68 g/mol |
IUPAC Name |
methyl (Z)-2-[2-(chloromethyl)phenyl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C12H13ClO3/c1-15-8-11(12(14)16-2)10-6-4-3-5-9(10)7-13/h3-6,8H,7H2,1-2H3/b11-8- |
InChI Key |
QHBMFLGCOYKWJH-FLIBITNWSA-N |
Isomeric SMILES |
CO/C=C(/C1=CC=CC=C1CCl)\C(=O)OC |
Canonical SMILES |
COC=C(C1=CC=CC=C1CCl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















